Cas no 17392-42-6 (Benzenamine, 4,4'-[1,4-butanediylbis(oxy)]bis[N-phenyl-)
17392-42-6 structure
Product Name:Benzenamine, 4,4'-[1,4-butanediylbis(oxy)]bis[N-phenyl-
CAS-nummer:17392-42-6
MF:C28H28N2O2
MW:424.534127235413
CID:1363404
PubChem ID:71353518
Update Time:2025-04-20
Benzenamine, 4,4'-[1,4-butanediylbis(oxy)]bis[N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4,4'-[1,4-butanediylbis(oxy)]bis[N-phenyl-
- 4-[4-(4-anilinophenoxy)butoxy]-N-phenylaniline
- N,N'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]dianiline
- DTXSID80778250
- 17392-42-6
-
- Inchi: 1S/C28H28N2O2/c1-3-9-23(10-4-1)29-25-13-17-27(18-14-25)31-21-7-8-22-32-28-19-15-26(16-20-28)30-24-11-5-2-6-12-24/h1-6,9-20,29-30H,7-8,21-22H2
- InChI-sleutel: LKRUPBIGRVPCBN-UHFFFAOYSA-N
- LACHT: O(C1C=CC(=CC=1)NC1C=CC=CC=1)CCCCOC1C=CC(=CC=1)NC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 424.215078140g/mol
- Monoisotopische massa: 424.215078140g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 11
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.4
- Topologisch pooloppervlak: 42.5Ų
Benzenamine, 4,4'-[1,4-butanediylbis(oxy)]bis[N-phenyl- Gerelateerde literatuur
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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